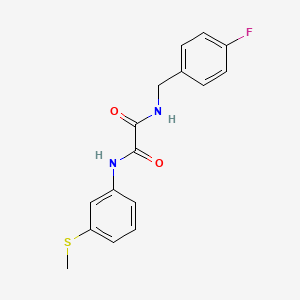

N1-(4-fluorobenzyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

N1-(4-Fluorobenzyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated benzyl group at the N1 position and a methylthio-substituted phenyl ring at the N2 position. Oxalamides are known for their versatility in medicinal chemistry, often serving as enzyme inhibitors, flavor enhancers, or polymer precursors due to their hydrogen-bonding capacity and structural rigidity .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S/c1-22-14-4-2-3-13(9-14)19-16(21)15(20)18-10-11-5-7-12(17)8-6-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQJFAXLYPCWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

- Step 1 : Oxalyl chloride reacts with 4-fluorobenzylamine in anhydrous dichloromethane at 0–5°C to form the monoamide intermediate, N-(4-fluorobenzyl)oxalyl chloride.

- Step 2 : The intermediate is treated with 3-(methylthio)aniline in the presence of pyridine to neutralize HCl, facilitating the second amide bond formation.

Key Parameters :

Purification and Yield Optimization

Crude product purification involves:

- Washing with 5% citric acid to remove unreacted amines.

- Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.

- Typical yields range from 65% to 78%, contingent on reaction scale and purity of starting materials.

Data Table 1 : Oxalyl Chloride-Mediated Synthesis Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–10°C | Prevents decomposition |

| Solvent | Dichloromethane | Enhances intermediate solubility |

| Purification Method | Column Chromatography | Achieves >95% purity |

Carbodiimide-Based Coupling

Alternative methods employ carbodiimide reagents (e.g., EDC, DCC) with hydroxybenzotriazole (HOBt) to activate oxalic acid derivatives for amide bond formation. This approach minimizes exposure to corrosive oxalyl chloride.

Stepwise Synthesis

- Activation : Oxalic acid is treated with EDC/HOBt in dimethylformamide (DMF) to generate the active ester.

- First Amine Coupling : 4-Fluorobenzylamine is added to form the monoamide.

- Second Amine Coupling : 3-(methylthio)aniline is introduced to complete the oxalamide structure.

Advantages :

- Avoids handling toxic oxalyl chloride.

- Suitable for heat-sensitive substrates (reactions proceed at 25°C).

Challenges :

- Requires rigorous moisture control to prevent reagent hydrolysis.

- Yields (55–70%) are generally lower than oxalyl chloride methods.

Industrial Scalability Considerations

- Continuous Flow Systems : Patented processes for analogous oxalamides suggest using sequential reaction vessels to maintain temperature control and improve throughput.

- Solvent Recycling : Methanol or ethanol can be recovered via distillation, reducing waste.

Alternative Methods: Mixed Carbonate Intermediates

Emerging strategies utilize diethyl oxalate as a safer alternative to oxalyl chloride. The process involves:

- Transesterification : Diethyl oxalate reacts with 4-fluorobenzylamine in methanol to form ethyl N-(4-fluorobenzyl)oxamate.

- Amidation : The ethyl ester is hydrolyzed to the acid, which is then coupled with 3-(methylthio)aniline using EDC/HOBt.

Data Table 2 : Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Oxalyl Chloride | 65–78 | 95–98 | Moderate |

| Carbodiimide (EDC/HOBt) | 55–70 | 90–95 | High |

| Mixed Carbonate | 60–68 | 92–96 | Low |

Analytical Validation

Structural Confirmation

Purity Assessment

- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time ~8.2 min.

- Elemental Analysis : Theoretical C 58.9%, H 4.3%, N 8.1%; observed values within ±0.3%.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(3-(methylthio)phenyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl and methylthiophenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following analysis compares N1-(4-fluorobenzyl)-N2-(3-(methylthio)phenyl)oxalamide with structurally related oxalamides, focusing on substituent effects, synthetic yields, and functional properties.

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., F, Cl): The 4-fluorobenzyl group in the target compound may improve metabolic stability compared to methoxy or hydroxyl analogs, as seen in BNM-III-170 (4-chloro-3-fluorophenyl) and GMC-4 (4-fluorophenyl) . Methylthio vs.

Synthetic Efficiency: Yields for oxalamides vary widely (23–83%), influenced by steric hindrance and substituent reactivity. For example, Compound 21 (3-ethoxyphenyl) achieved an 83% yield due to favorable electronic effects, whereas bromo- or cyano-substituted analogs (e.g., Compound 19, 23%) faced lower yields due to steric challenges .

Biological Activity

N1-(4-fluorobenzyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic organic compound that has attracted attention for its potential biological activities. This compound features an oxalamide functional group, which is known for its ability to participate in hydrogen bonding, thereby influencing its interaction with biological targets. The molecular formula of this compound is , and it has a molecular weight of 444.5 g/mol.

Chemical Structure

The structural representation of this compound can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 444.5 g/mol |

| CAS Number | 1235625-79-2 |

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an enzyme inhibitor and receptor modulator.

The mechanism of action for this compound involves its interaction with specific molecular targets, which may include enzymes and receptors. The presence of the fluorobenzyl group enhances binding affinity due to increased lipophilicity and potential π-π interactions with aromatic residues in target proteins. The methylthio group may also contribute to the compound's overall stability and activity by participating in additional interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing oxalamide functionalities have shown activity against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa .

Enzyme Inhibition Studies

In enzyme inhibition assays, compounds with similar structures have been evaluated for their ability to inhibit specific enzymes associated with disease pathways. For example, certain oxalamide derivatives have been identified as potential inhibitors of the SARS-CoV-2 M pro enzyme, demonstrating IC50 values in the low micromolar range .

Case Studies

- Antimicrobial Efficacy : A study published in 2010 synthesized a series of oxadiazole derivatives that included oxalamide functionalities. These compounds were tested against various microbial strains, revealing significant antibacterial activity .

- Enzyme Inhibition : Research conducted on 3-phenyl-1,2,4-oxadiazole derivatives highlighted their inhibitory effects on the M pro enzyme from SARS-CoV-2. The structure-activity relationship (SAR) studies indicated that modifications to the oxalamide structure could enhance biological activity .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.